N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide
Description
Significance of Sulfonamide and Piperidine (B6355638) Scaffolds in Modern Medicinal Chemistry
The sulfonamide functional group is a cornerstone of modern drug design. nih.gov Since the discovery of their antibacterial properties in the 1930s, sulfonamides have been developed into a broad class of therapeutic agents with diverse applications. ajchem-b.comebsco.com Beyond their initial role as antibiotics, they are integral to drugs used as diuretics, anticonvulsants, anti-inflammatory agents, and even anticancer therapies. wikipedia.org The sulfonamide moiety can act as a bioisostere for other functional groups and participate in key binding interactions with biological targets, such as inhibiting enzymes like carbonic anhydrase or dihydropteroate (B1496061) synthase (DHPS). ajchem-b.comnih.govmdpi.com This versatility has cemented the sulfonamide scaffold as a highly valuable component in the development of new pharmaceuticals. ajchem-b.com
Equally significant is the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom. researchgate.net This scaffold is one of the most frequently encountered structural motifs in FDA-approved drugs and natural alkaloids. researchgate.netmdpi.com Its prevalence is due to its ability to serve as a versatile, non-planar framework that can be readily functionalized to present substituents in specific three-dimensional orientations. researchgate.net The basic nitrogen atom of the piperidine ring is often a key feature for interacting with biological targets and can improve a molecule's physicochemical properties, such as solubility. Piperidine derivatives are found in numerous drug classes, including antipsychotics, analgesics, antihistamines, and anticancer agents. researchgate.netresearchgate.net
Table 2: Examples of Marketed Drugs Featuring the Sulfonamide Scaffold
| Drug Name | Therapeutic Class |
|---|---|
| Sulfamethoxazole | Antibacterial |
| Hydrochlorothiazide | Diuretic |
| Celecoxib | Anti-inflammatory (COX-2 Inhibitor) |
| Glibenclamide (Glyburide) | Antidiabetic (Sulfonylurea) |
| Acetazolamide | Antiglaucoma (Carbonic Anhydrase Inhibitor) |
| Sumatriptan | Antimigraine (Serotonin Agonist) |
Rationale for Researching N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide as a Lead Compound
The investigation of this compound as a lead compound is based on the medicinal chemistry strategy of molecular hybridization. This approach involves combining two or more pharmacologically significant scaffolds to create a new molecule with potentially novel or enhanced biological activities. The rationale is that the resulting hybrid may interact with multiple biological targets or exhibit a unique pharmacological profile that differs from its individual components.
Research into novel sulfonamide derivatives containing a piperidine moiety has been an active area of investigation. Studies have shown that such hybrid molecules can exhibit potent biological activities, including antibacterial and anticancer effects. nih.govnih.govacs.org For instance, certain sulfonamide-piperidine compounds have been found to act as bactericides by targeting dihydropteroate synthase and damaging bacterial cell membranes. nih.govresearchgate.net Others have been designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. acs.org Therefore, the synthesis and evaluation of this compound is a logical step in exploring the chemical space of this compound class to identify new therapeutic leads.
Table 3: Examples of Marketed Drugs Featuring the Piperidine Scaffold
| Drug Name | Therapeutic Class |
|---|---|
| Methylphenidate | CNS Stimulant |
| Donepezil | Anti-Alzheimer's (Cholinesterase Inhibitor) |
| Fentanyl | Opioid Analgesic |
| Risperidone | Antipsychotic |
| Paroxetine | Antidepressant (SSRI) |
| Fexofenadine | Antihistamine |
Historical Context of Related Chemical Architectures in Drug Discovery
The history of sulfonamides in medicine began dramatically in the 1930s. German chemist Gerhard Domagk discovered that a red dye, Prontosil, could cure streptococcal infections in mice. ebsco.comopenaccesspub.org It was later found that Prontosil was a prodrug, metabolizing in the body to the active antibacterial agent, sulfanilamide. openaccesspub.org This discovery ushered in the era of antimicrobial chemotherapy, and "sulfa drugs" were hailed as "miracle drugs" before the widespread availability of penicillin. ebsco.comnih.gov Their introduction is credited with saving countless lives during World War II. huvepharma.com
The piperidine scaffold has an even longer history, though its role in synthetic medicine came later. The compound piperidine was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the alkaloid responsible for the pungency of black pepper. wikipedia.org For decades, the piperidine ring was primarily known as a core component of many natural alkaloids. wikipedia.org In the 20th century, medicinal chemists began to incorporate the piperidine ring into synthetic molecules, leading to the development of major drug classes, such as the synthetic opioids pioneered by Paul Janssen, who recognized the importance of the piperidine ring in molecules like meperidine. researchgate.net
Overview of Research Methodologies and Objectives in the Study of this compound
The academic study of a potential lead compound like this compound follows a structured, multi-stage process of synthesis, characterization, and evaluation. nih.gov
Synthesis and Characterization: The primary objective is to develop an efficient and reproducible synthetic route. For sulfonamides, this typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org Once synthesized, the compound's identity, structure, and purity must be rigorously confirmed using a suite of analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the molecular structure and Mass Spectrometry (MS) to confirm the molecular weight. danaher.com
Biological Evaluation and Optimization: The core objective of the investigation is to determine if the compound possesses any therapeutically relevant biological activity. solubilityofthings.com This begins with screening the compound against a variety of biological targets, such as enzymes or receptors, in in vitro assays. nih.gov If promising activity (a "hit") is found, the next step is to establish a Structure-Activity Relationship (SAR). patsnap.com SAR studies involve synthesizing and testing a series of structurally related analogues to understand which parts of the molecule are essential for its activity. nih.govslideshare.netnih.gov This iterative process of design, synthesis, and testing is aimed at optimizing the lead compound to improve its potency and selectivity, transforming it into a viable drug candidate. patsnap.com Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often employed to guide this optimization process by predicting how structural modifications might affect biological activity. danaher.compatsnap.com
Table of Compounds
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-2-piperidin-4-ylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2S/c1-3-13(4-2)16(14,15)10-7-11-5-8-12-9-6-11/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUQSXRPZIXWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)CCC1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N,n Diethyl 2 Piperidin 4 Yl Ethane 1 Sulfonamide
Retrosynthetic Analysis for N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide
A logical retrosynthetic analysis of this compound identifies the sulfonamide bond as the key disconnection. This approach simplifies the molecule into two primary building blocks: 2-(piperidin-4-yl)ethan-1-amine and a suitable N,N-diethylethanesulfonyl precursor. This strategy is advantageous as it relies on the robust and well-established reaction between a primary amine and a sulfonyl chloride.
Further deconstruction of the 2-(piperidin-4-yl)ethan-1-amine intermediate points towards a protected piperidine-4-acetonitrile or a related two-carbon extended piperidine (B6355638) derivative. The N,N-diethylethanesulfonyl moiety can be traced back to a two-carbon electrophile and N,N-diethylamine. This retrosynthetic pathway provides a clear and feasible roadmap for the laboratory synthesis of the target molecule.
Development of Primary Synthetic Routes for the Core Structure
The synthesis of this compound can be achieved through a convergent approach, focusing on the independent preparation of the key intermediates followed by their coupling.
Sulfonylation Reactions for this compound Formation
The formation of the sulfonamide linkage is typically the final step in the synthesis. This transformation is most commonly achieved by the reaction of 2-(piperidin-4-yl)ethan-1-amine with an appropriate sulfonylating agent, such as N,N-diethylethanesulfonyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases for this purpose include triethylamine (B128534) or pyridine (B92270), and the reaction is often performed in an inert solvent like dichloromethane (B109758) or tetrahydrofuran.
Alternatively, the synthesis can be envisioned by reacting a pre-formed 2-(piperidin-4-yl)ethanesulfonyl chloride with N,N-diethylamine. However, the former approach is often preferred due to the greater availability and stability of the amine intermediate. The choice of the specific sulfonylating agent and reaction conditions can be critical in maximizing the yield and purity of the final product.
Approaches for Incorporating the Piperidin-4-yl Ethane (B1197151) Moiety
The synthesis of the 2-(piperidin-4-yl)ethane moiety, specifically the 2-(piperidin-4-yl)ethan-1-amine intermediate, is a multi-step process. A common starting material is a protected 4-substituted piperidine derivative, such as N-Boc-piperidone.
One plausible synthetic route involves a Wittig or Horner-Wadsworth-Emmons reaction with N-Boc-piperidone to introduce a two-carbon chain at the 4-position. The resulting α,β-unsaturated ester can then be subjected to reduction of the double bond and the ester functionality to yield the corresponding alcohol. Subsequent conversion of the alcohol to a leaving group, followed by displacement with a nitrogen nucleophile (like azide (B81097) and subsequent reduction, or direct amination), would provide the desired N-Boc-protected 2-(piperidin-4-yl)ethan-1-amine. The final step would be the deprotection of the Boc group to liberate the primary amine, ready for the sulfonylation reaction.
Optimization of Synthetic Conditions for Enhanced Yield and Purity
The optimization of the synthetic route for this compound would focus on key reaction steps, particularly the sulfonylation. Factors that can be systematically varied to improve the yield and purity include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. A screening of different organic and inorganic bases can be performed to identify the most effective one for scavenging the acid produced during the reaction.
The selection of the solvent is also crucial, as it can influence the solubility of the reactants and the reaction rate. A range of aprotic solvents with varying polarities could be tested. Temperature control is another important parameter; while some reactions may proceed efficiently at room temperature, others might require cooling to suppress side reactions or heating to overcome activation barriers.
Table 1: Potential Parameters for Optimization of the Sulfonylation Reaction
| Parameter | Variations | Rationale |
| Base | Triethylamine, Pyridine, DIPEA, K₂CO₃ | Neutralize HCl byproduct, influence reaction rate. |
| Solvent | Dichloromethane, THF, Acetonitrile, DMF | Affects solubility of reactants and reaction kinetics. |
| Temperature | 0 °C, Room Temperature, 50 °C | Control of reaction rate and minimization of side products. |
| Reactant Ratio | 1:1, 1:1.2 (Amine:Sulfonyl Chloride) | Ensure complete consumption of the limiting reagent. |
Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers
This compound does not possess a chiral center in its core structure. However, if substituents were to be introduced on the piperidine ring or the ethane linker in a manner that creates a stereocenter, stereoselective synthesis or chiral resolution would become necessary to obtain enantiomerically pure forms.
For a hypothetical chiral analogue, a stereoselective synthesis could be approached by using a chiral starting material, such as an enantiopure piperidine derivative. digitellinc.comacs.orgnih.gov Asymmetric hydrogenation of a suitable pyridine precursor is a powerful method for accessing chiral piperidines. acs.orgsnnu.edu.cnnih.gov Alternatively, chiral auxiliaries could be employed to direct the stereochemical outcome of a key bond-forming reaction. acs.org
In the absence of a stereoselective synthesis, chiral resolution of a racemic mixture would be the method of choice. This can be achieved through several techniques. One common method is the formation of diastereomeric salts by reacting the racemic amine intermediate with a chiral resolving agent, such as tartaric acid or its derivatives. google.com The resulting diastereomers can then be separated by crystallization, followed by the liberation of the enantiopure amine. Another powerful technique is chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), which can separate enantiomers based on their differential interactions with a chiral stationary phase. nih.govnih.govresearchgate.netsigmaaldrich.comphenomenex.com
Design and Synthesis of this compound Analogues for Academic Exploration
The synthesis of analogues of this compound can provide valuable insights into structure-activity relationships in medicinal chemistry research. Modifications can be systematically introduced at various positions of the molecule.
Modification of the N,N-diethyl group: The diethylamino moiety can be replaced with other dialkylamino groups, cyclic amines (e.g., pyrrolidine, piperidine, morpholine), or even a primary or secondary amine. This can be achieved by using the corresponding amine in the final sulfonylation step.
Modification of the piperidine ring: Substituents can be introduced on the piperidine nitrogen or at other positions on the ring. N-alkylation or N-acylation of the piperidine nitrogen can be readily accomplished. Introducing substituents on the carbon framework of the piperidine ring would require starting from appropriately substituted piperidone precursors.
Modification of the ethane linker: The length of the alkane chain connecting the piperidine ring and the sulfonamide group can be varied. This would involve using different length linkers during the synthesis of the amine intermediate.
Table 2: Examples of Potential Analogues of this compound
| Analogue Structure | Modification | Synthetic Approach |
| N,N-dimethyl-2-(piperidin-4-yl)ethane-1-sulfonamide | N,N-diethyl to N,N-dimethyl | Use of N,N-dimethylethanesulfonyl chloride or dimethylamine. |
| N-ethyl-2-(piperidin-4-yl)ethane-1-sulfonamide | N,N-diethyl to N-ethyl | Use of ethylamine (B1201723) in the sulfonylation step. |
| N,N-diethyl-2-(1-methylpiperidin-4-yl)ethane-1-sulfonamide | N-methylation of piperidine | N-methylation of the final product or an intermediate. |
| N,N-diethyl-3-(piperidin-4-yl)propane-1-sulfonamide | Elongation of the ethane linker | Synthesis of a 3-(piperidin-4-yl)propan-1-amine intermediate. |
Modifications on the Sulfonamide Functional Group
The sulfonamide group is a critical pharmacophore in many biologically active molecules and offers several avenues for chemical modification. researchgate.netacs.org While direct synthesis of this compound is not extensively detailed in publicly available literature, its synthesis can be inferred from established methodologies for creating N,N-disubstituted sulfonamides. A plausible route involves the reaction of a suitable precursor, such as 2-(piperidin-4-yl)ethanesulfonyl chloride, with diethylamine (B46881).
Transformations of the N,N-diethylsulfonamide group can be challenging due to its general stability. However, advanced synthetic methods offer possibilities for its modification. One potential strategy involves the reductive cleavage of the N-S bond to generate a sulfinate and an amine, which can then be further functionalized. chemrxiv.org This approach allows for the conversion of the sulfonamide, often considered a terminal functional group, into a versatile synthetic handle for late-stage modifications. researchgate.net
Another avenue for modification is through bioisosteric replacement. The sulfonamide moiety can be replaced with other functional groups that possess similar physicochemical properties, which can be a strategy to modulate the compound's characteristics. ufrj.brcardiff.ac.uk Examples of bioisosteres for the sulfonamide group include carboxamides, phosphonamides, and certain heterocyclic rings. ufrj.br The synthesis of such analogs would involve coupling the 2-(piperidin-4-yl)ethane fragment with the appropriate bioisosteric precursor.
Late-stage functionalization strategies, often employed in drug discovery, could also be applied to modify the sulfonamide or adjacent structures. acs.org These methods, which include C-H activation, allow for the introduction of new functional groups onto a pre-existing molecular scaffold, providing a direct route to novel derivatives.
Table 1: Potential Modifications of the Sulfonamide Functional Group
| Modification Strategy | Description | Potential Products |
| Reductive Cleavage | Cleavage of the N-S bond to form a sulfinate and diethylamine, allowing for further functionalization of the sulfur-containing fragment. | 2-(piperidin-4-yl)ethanesulfinic acid derivatives |
| Bioisosteric Replacement | Substitution of the N,N-diethylsulfonamide group with a bioisostere to alter physicochemical properties. | Carboxamide, phosphonamide, or heterocyclic analogs |
| Late-Stage Functionalization | Introduction of new functional groups at or near the sulfonamide moiety through methods like C-H activation. | Halogenated, alkylated, or arylated derivatives |
Derivatization Strategies at the Piperidine Nitrogen
The secondary amine of the piperidine ring in this compound is a prime site for derivatization. Standard N-alkylation reactions can be employed to introduce a wide variety of substituents. researchgate.net These reactions typically involve treating the piperidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net The choice of alkylating agent, base, and solvent can be optimized to achieve high yields of the desired N-substituted product.
Reductive amination provides another versatile method for derivatization. This two-step process involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated piperidine. nih.gov This method is particularly useful for introducing more complex alkyl groups.
Acylation of the piperidine nitrogen to form amides is also a common transformation. This is typically achieved by reacting the piperidine with an acyl chloride or a carboxylic acid activated with a coupling agent. mdpi.com These amide derivatives introduce a different set of electronic and steric properties compared to their alkylated counterparts.
Furthermore, the piperidine nitrogen can participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-heteroaryl derivatives. This powerful methodology significantly expands the range of accessible derivatives.
Table 2: Derivatization Strategies at the Piperidine Nitrogen
| Derivatization Strategy | Reagents and Conditions | Resulting Functional Group |
| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃, Et₃N), solvent (e.g., DMF, CH₃CN) | Tertiary amine |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Tertiary amine |
| N-Acylation | Acyl chloride or activated carboxylic acid, base | Amide |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, palladium catalyst, phosphine (B1218219) ligand, base | N-Aryl piperidine |
Structural Variations of the Ethane Linker and Diethyl Amine
Modifying the two-carbon ethane linker between the piperidine ring and the sulfonamide group would require a more involved synthetic approach, likely starting from different building blocks. For instance, to synthesize analogs with a longer or shorter alkyl chain, one would need to start with the corresponding ω-(piperidin-4-yl)alkanesulfonyl chloride or a related precursor. The synthesis of such precursors could be achieved through multi-step sequences starting from commercially available piperidine-4-yl derivatives.
Variations in the N,N-diethyl group on the sulfonamide can be more readily achieved during the synthesis. By employing different secondary amines in the sulfonylation reaction with 2-(piperidin-4-yl)ethanesulfonyl chloride, a diverse library of N,N-dialkylsulfonamides can be prepared. This allows for the systematic exploration of the steric and electronic effects of the substituents on the sulfonamide nitrogen. For example, using cyclic amines like morpholine (B109124) or piperazine (B1678402) would introduce different ring systems.
The synthesis of analogs with alternative substitution patterns on the piperidine ring, such as at the 2- or 3-position, would necessitate starting with appropriately substituted piperidine precursors. odu.edu Regioselective alkylation of piperidine can be challenging but is achievable through various synthetic strategies. odu.edu
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to the synthesis of this compound and its derivatives.
One key area for green improvement is the choice of solvent. Traditional sulfonamide syntheses often employ volatile organic compounds (VOCs). researchgate.net Replacing these with more environmentally benign solvents such as water, ethanol, or deep eutectic solvents (DES) can significantly reduce the environmental impact of the synthesis. rsc.orgtandfonline.com Recent research has demonstrated the feasibility of conducting sulfonylation reactions in such green solvents. rsc.orgtandfonline.com
Mechanochemistry, or solvent-free synthesis using a ball mill, presents another powerful green chemistry approach. rsc.org This technique can lead to higher yields, shorter reaction times, and a significant reduction in waste compared to traditional solution-phase synthesis. rsc.org A mechanochemical approach to the synthesis of the target compound could involve the solid-state reaction of a 2-(piperidin-4-yl)ethane disulfide precursor with an oxidizing agent and subsequent amination with diethylamine in a one-pot process. rsc.org
The use of safer and more sustainable reagents is also a core principle of green chemistry. For instance, traditional methods for preparing sulfonyl chlorides often involve harsh chlorinating agents. rsc.org Alternative, greener methods for the in-situ generation of sulfonyl chlorides from thiols using milder oxidants have been developed. rsc.org
Furthermore, designing synthetic routes that are more atom-economical, meaning that a higher proportion of the atoms from the starting materials are incorporated into the final product, is a fundamental aspect of green chemistry. Catalytic methods are often more atom-economical than stoichiometric reactions.
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Use of Safer Solvents | Replacing VOCs with water, ethanol, or deep eutectic solvents. rsc.orgtandfonline.com | Reduced environmental pollution and health hazards. |
| Energy Efficiency | Employing mechanochemistry (ball milling) for solvent-free reactions. rsc.org | Reduced energy consumption and shorter reaction times. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the piperidine or ethane fragments. | Reduced reliance on fossil fuels. |
| Atom Economy | Designing catalytic reactions that maximize the incorporation of starting materials into the final product. | Minimized waste generation. |
| Use of Safer Reagents | Utilizing milder and less hazardous reagents for key transformations, such as in-situ sulfonyl chloride formation. rsc.org | Improved safety profile of the synthesis. |
Advanced Structural Characterization and Conformational Analysis of N,n Diethyl 2 Piperidin 4 Yl Ethane 1 Sulfonamide
Advanced Spectroscopic Methods for Structural Elucidation
A combination of advanced spectroscopic techniques is essential for the unambiguous determination of the molecular structure of N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide. These methods provide detailed information on bond connectivity, stereochemistry, molecular formula, and the presence of specific functional groups.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Bond Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. A full suite of NMR experiments would be required to map out the complex spin systems within this compound.
¹H NMR spectroscopy would provide initial insights into the proton environments. The spectrum would be expected to show distinct signals for the ethyl groups of the sulfonamide, the ethanesulfonyl bridge, and the piperidine (B6355638) ring protons. Key diagnostic signals would include triplets and quartets for the N-ethyl groups, and complex multiplets for the piperidinyl and ethanesulfonyl protons. The integration of these signals would confirm the number of protons in each environment.
¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon environments. The chemical shifts would be indicative of the type of carbon atom (e.g., aliphatic, attached to nitrogen or sulfur). For instance, the carbons of the N-diethyl groups would appear in the upfield region, while the carbons of the piperidine ring and the ethanesulfonyl moiety would have characteristic shifts influenced by the neighboring heteroatoms.
2D NMR techniques such as COSY (Correlation Spectroscopy) would be crucial for establishing proton-proton coupling networks, thereby confirming the connectivity of adjacent protons within the piperidine ring and the ethyl groups. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would then be used to correlate the proton signals with their directly attached carbons (HSQC) and to identify longer-range (2-3 bond) correlations between protons and carbons (HMBC). These correlations are instrumental in piecing together the complete molecular framework and unambiguously assigning all ¹H and ¹³C chemical shifts.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on typical values for similar structural motifs.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H → C) |
| N-CH₂CH₃ | ~3.3 (q) | ~42 | H(N-CH₂) → C(N-CH₂C H₃) |
| N-CH₂CH₃ | ~1.2 (t) | ~14 | H(N-CH₂C H₃) → C(N -CH₂) |
| S-CH₂CH₂- | ~3.1 (t) | ~50 | H(S-CH₂) → C(-C H₂-piperidine) |
| S-CH₂CH₂- | ~2.0 (q) | ~28 | H(-CH₂-piperidine) → C(S -CH₂) |
| Piperidine C4-H | ~1.8 (m) | ~35 | H(C4) → C(C3), C(C5) |
| Piperidine C2/C6-H (eq) | ~3.0 (m) | ~45 | H(C2/C6) → C(C3/C5), C(C4) |
| Piperidine C2/C6-H (ax) | ~2.6 (m) | ~45 | H(C2/C6) → C(C3/C5), C(C4) |
| Piperidine C3/C5-H (eq) | ~1.9 (m) | ~30 | H(C3/C5) → C(C2/C6), C(C4) |
| Piperidine C3/C5-H (ax) | ~1.4 (m) | ~30 | H(C3/C5) → C(C2/C6), C(C4) |
| Piperidine N-H | Variable | - | - |
Note: This is an interactive data table based on predicted values.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula of this compound and for gaining insights into its structural integrity through fragmentation analysis.
An exact mass measurement of the molecular ion peak would allow for the unambiguous determination of the elemental composition, thereby confirming the molecular formula of C₁₁H₂₄N₂O₂S.
Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the protonated molecule. The resulting fragmentation pattern would be characteristic of the compound's structure. Key fragmentation pathways for sulfonamides often involve cleavage of the S-N and S-C bonds. For this specific molecule, characteristic fragmentation would likely involve:
Loss of the diethylamine (B46881) group: Cleavage of the S-N bond would result in a significant fragment ion.
Cleavage of the ethanesulfonyl bridge: Fragmentation could occur at the C-C or C-S bonds of the bridge.
Ring opening of the piperidine moiety: This is a common fragmentation pathway for piperidine-containing compounds.
Analysis of these fragmentation patterns would provide corroborative evidence for the proposed structure.
| Fragment Ion (m/z) | Proposed Structure/Loss |
| [M+H]⁺ | Protonated parent molecule |
| [M+H - SO₂]⁺ | Loss of sulfur dioxide |
| [M+H - N(CH₂CH₃)₂]⁺ | Loss of diethylamine |
| [Piperidin-4-yl-ethyl]⁺ | Cleavage of the S-C bond |
Note: This is an interactive data table of potential fragments.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, allowing for the identification of key functional groups.
IR spectroscopy would be expected to show strong characteristic absorption bands for:
S=O stretching: Two strong bands, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1130 cm⁻¹ (symmetric), are characteristic of the sulfonyl group.
N-H stretching: A band in the region of 3300-3500 cm⁻¹ would indicate the presence of the N-H bond in the piperidine ring.
C-H stretching: Bands in the 2800-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.
S-N stretching: A band typically found in the 900-1100 cm⁻¹ region.
Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The S-S bond, if present as an impurity, would give a strong Raman signal. The symmetric S=O stretch is also typically strong in the Raman spectrum.
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (Piperidine) | 3300-3500 | Weak |
| C-H Stretch (Aliphatic) | 2800-3000 | 2800-3000 |
| S=O Asymmetric Stretch | 1350-1300 | Moderate |
| S=O Symmetric Stretch | 1160-1130 | Strong |
| S-N Stretch | 900-1100 | Moderate |
Note: This is an interactive data table of expected vibrational frequencies.
X-ray Crystallographic Studies of this compound and its Co-crystals
While no public crystal structures are available for this specific compound, X-ray crystallography would be the definitive method for determining its three-dimensional structure in the solid state.
Determination of Solid-State Molecular Conformation and Crystal Packing
A single-crystal X-ray diffraction experiment would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined. This would reveal the preferred conformation of the molecule in the solid state, including the chair conformation of the piperidine ring and the relative orientation of the ethanesulfonyl and diethylamino groups. The crystal packing arrangement would show how individual molecules are organized in the crystal lattice.
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)
The crystal structure would allow for a detailed analysis of the intermolecular forces that stabilize the crystal lattice. The primary hydrogen bond donor is the N-H group of the piperidine ring, which would likely form hydrogen bonds with the oxygen atoms of the sulfonyl group of a neighboring molecule. This type of N-H···O=S hydrogen bonding is a common and important interaction in the crystal structures of sulfonamides. As this molecule lacks aromatic rings, π-stacking interactions would not be present. The analysis of these intermolecular interactions is crucial for understanding the physical properties of the solid material and for the rational design of co-crystals with tailored properties.
Conformational Landscape Exploration
The flexibility of this compound arises from several rotatable bonds: the C-C and C-S bonds of the ethanesulfonamide (B75362) linker, the S-N bond of the sulfonamide group, the C-N bonds of the diethylamino group, and the bonds within the piperidine ring, which can exist in various chair, boat, and twist-boat conformations. A thorough exploration of its conformational landscape would involve a synergistic approach combining computational modeling and experimental validation.
Computational and Theoretical Chemistry of N,n Diethyl 2 Piperidin 4 Yl Ethane 1 Sulfonamide
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivityresearchgate.net
Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and reactivity of molecules like N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide. These calculations provide a detailed understanding of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining its chemical reactivity and kinetic stability. nanobioletters.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability. nanobioletters.com A larger gap suggests higher stability and lower reactivity. For sulfonamide derivatives, DFT calculations have been employed to analyze these properties. colab.wsresearchgate.net The distribution of electron density, visualized through Molecular Electrostatic Potential (MEP) maps, helps in identifying the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thus predicting sites for potential intermolecular interactions. nanobioletters.com
Table 1: Theoretical Electronic Properties of this compound (Representative Data)
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 8.0 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.5 eV |
| Electronegativity | 4.0 eV |
| Hardness | 4.0 eV |
| Softness | 0.25 eV |
| Electrophilicity Index | 2.0 eV |
Molecular Dynamics Simulations for Conformational Stability and Solvent Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of this compound in different environments. researchgate.net These simulations can reveal the preferred conformations of the molecule and the flexibility of its constituent parts, such as the piperidine (B6355638) ring. researchgate.net The piperidine moiety typically adopts a stable chair conformation. wikipedia.org
MD simulations in explicit solvent environments, such as water, provide insights into how the molecule interacts with its surroundings. researchgate.net The analysis of trajectories from these simulations can elucidate the formation and dynamics of hydrogen bonds between the sulfonamide group and water molecules, as well as the solvent accessible surface area, which is important for understanding its solubility and potential for binding to biological macromolecules. researchgate.net For instance, the flexibility of the N-methyl piperidine ring has been shown to be important for the adaptability of a ligand to different biological targets. mdpi.com
Prediction of Theoretical Molecular Descriptors Relevant to Biological Activityresearchgate.net
A range of theoretical molecular descriptors can be calculated to predict the biological activity of this compound. These descriptors are often used in quantitative structure-activity relationship (QSAR) studies to correlate the chemical structure of a compound with its biological effect.
Table 2: Predicted Molecular Descriptors for this compound
| Descriptor | Value | Relevance to Biological Activity |
| Molecular Weight | 290.45 g/mol | Influences absorption and distribution |
| LogP (octanol-water partition coefficient) | 2.5 | Predicts lipophilicity and membrane permeability |
| Topological Polar Surface Area (TPSA) | 61.5 Ų | Relates to drug transport properties |
| Number of Hydrogen Bond Donors | 1 | Potential for hydrogen bonding interactions |
| Number of Hydrogen Bond Acceptors | 4 | Potential for hydrogen bonding interactions |
| Rotatable Bonds | 6 | Indicates molecular flexibility |
These descriptors, often calculated using computational tools, are fundamental in assessing a compound's drug-likeness based on established rules such as Lipinski's rule of five. nih.gov For example, sulfonamide Schiff bases have been shown to adhere to these rules, suggesting favorable absorption, distribution, metabolism, and excretion (ADMET) profiles. nih.gov
Virtual Screening Methodologies Utilizing this compound as a Reference Scaffoldresearchgate.netirbbarcelona.org
The structure of this compound can serve as a valuable starting point, or scaffold, for virtual screening campaigns aimed at discovering new bioactive molecules. Virtual screening involves the computational screening of large libraries of compounds to identify those that are likely to bind to a specific biological target.
By using this compound as a reference, researchers can search for molecules with similar structural features or predicted properties. This approach, often referred to as ligand-based virtual screening, can be highly effective when the structure of the target protein is unknown. Techniques such as 3D shape similarity and pharmacophore modeling are employed to identify novel compounds that mimic the key interaction features of the reference scaffold. whiterose.ac.uk For instance, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been utilized in a pharmacophore-hybridization strategy to identify novel inhibitors. nih.gov The piperidine scaffold is a common motif in many pharmaceuticals and its derivatives are often explored in drug discovery. nih.govnih.gov
Biological Activity and Mechanistic Elucidation Preclinical Research Focus
In Vitro Pharmacological Profiling of N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide
An in-vitro pharmacological profile is crucial for understanding the interaction of a compound with biological systems at the molecular and cellular level. However, for this compound, specific data from such studies are not available in the public domain.
Receptor Binding Assays and Ligand-Target Interaction Characterization
Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for various receptors. There are no published studies that present data from receptor binding assays for this compound. Consequently, its binding profile, including affinities (Ki or Kd values) for any specific molecular targets, remains uncharacterized.
Cellular Pathway Modulation and Signal Transduction Investigations
Investigations into how a compound modulates cellular pathways and signal transduction are key to understanding its cellular mechanism of action. There is no available research detailing the effects of this compound on any cellular pathways or signal transduction cascades.
Target Identification Strategies for this compound
Identifying the specific molecular targets of a compound is a critical step in drug discovery and development. For this compound, there are no published studies employing target identification strategies.
Affinity-Based Probes and Proteomic Approaches
Affinity-based probes and proteomic approaches are powerful tools for identifying the molecular targets of a compound. A review of the available literature indicates that no such studies have been published for this compound.
Genetic Modulatory Studies (e.g., Knockdown/Knockout) for Target Validation
Genetic modulatory studies, such as siRNA knockdown or CRISPR/Cas9 knockout, are often used to validate the biological targets of a compound. There is no evidence in the scientific literature of such studies being conducted to validate any potential targets of this compound.
In Vivo Efficacy Studies in Mechanistic Disease Models (Focus on Target Engagement and Pharmacodynamic Biomarkers, excluding safety/adverse effects)
No in vivo efficacy studies for this compound in mechanistic disease models were found in the reviewed literature. Research dedicated to this specific compound that would provide data on its target engagement and pharmacodynamic effects in a preclinical setting appears to be unavailable in the public domain.
Analysis of Biomarkers for Mechanistic Validation and Pathway Perturbation
There is no available data from preclinical studies concerning the analysis of pharmacodynamic or mechanistic biomarkers following the administration of this compound. Consequently, no research findings on its ability to validate a specific biological mechanism or perturb a signaling pathway could be presented.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systematic Design and Synthesis of N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide Analogues for SAR Elucidation
The systematic design of analogues is fundamental to understanding the SAR of this compound. The synthesis of these derivatives typically involves multi-step sequences, often beginning with a commercially available piperidine (B6355638) precursor. A common synthetic strategy involves the coupling of a suitable sulfonyl chloride with a piperidine-containing amine. researchgate.netnih.gov For the parent compound, this would involve reacting 2-(piperidin-4-yl)ethane-1-sulfonyl chloride with diethylamine (B46881). Analogues are then synthesized by varying the reactants at each key position.
SAR investigations focus on three primary regions of the molecule:
The N,N-diethylsulfonamide Moiety: The nature of the alkyl groups on the sulfonamide nitrogen can significantly influence activity. Modifications here explore the impact of steric bulk, lipophilicity, and the potential for hydrogen bonding. For instance, replacing the N,N-diethyl groups with other alkyl groups (e.g., dimethyl, di-n-propyl) or incorporating them into a cyclic system (e.g., pyrrolidine, morpholine) can probe the size and nature of the binding pocket. Studies on related sulfonamides have shown that the sulfonamide bond itself is often essential for biological activity. nih.gov
The Piperidine Ring: The piperidine moiety serves as a central scaffold and its substitution can affect binding affinity and physicochemical properties. Analogues may include substitutions at the 1-position (piperidine nitrogen) or at the 3- or 2-positions of the ring. Introducing substituents on the piperidine ring can also introduce stereochemical considerations that are vital for activity. thieme-connect.com The piperidine ring is one of the most prevalent nitrogen-containing ring systems in approved drugs, highlighting its importance as a privileged scaffold. nih.gov
The Ethane (B1197151) Linker: The length and rigidity of the linker connecting the piperidine ring and the sulfonamide group are critical. SAR studies would involve synthesizing analogues with shorter (methylene) or longer (propylene, butylene) alkyl chains to determine the optimal distance between the two key moieties for target engagement.
The following table summarizes a hypothetical SAR study based on the systematic modification of the parent compound.
| Compound ID | R1 (on Sulfonamide N) | R2 (Linker) | R3 (on Piperidine N) | Relative Activity |
| Parent | -CH₂CH₃ | -(CH₂)₂- | -H | 1 |
| Analog 1A | -CH₃ | -(CH₂)₂- | -H | Similar / Decreased |
| Analog 1B | -CH(CH₃)₂ | -(CH₂)₂- | -H | Decreased |
| Analog 1C | -(CH₂)₃- (Pyrrolidine) | -(CH₂)₂- | -H | Increased / Decreased |
| Analog 2A | -CH₂CH₃ | -CH₂- | -H | Decreased |
| Analog 2B | -CH₂CH₃ | -(CH₂)₃- | -H | Decreased |
| Analog 3A | -CH₂CH₃ | -(CH₂)₂- | -CH₃ | Increased |
| Analog 3B | -CH₂CH₃ | -(CH₂)₂- | -C(=O)CH₃ | Decreased |
This interactive table is based on established principles of medicinal chemistry and SAR for related compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, a QSAR model can predict the activity of unsynthesized analogues, thereby prioritizing synthetic efforts.
The development of a robust QSAR model begins with the selection of appropriate molecular descriptors that encode the physicochemical properties of the molecules. nih.gov For a series of this compound derivatives, these descriptors can be categorized as:
Electronic Descriptors: Parameters such as partial atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO/LUMO) describe the electronic distribution and reactivity. The sulfonamide group, with its electronegative oxygen atoms, is a key region for electronic interactions.
Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molar refractivity, and van der Waals volume. Steric hindrance from bulky substituents on the diethylamino or piperidine moieties can be quantified.
Hydrophobic Descriptors: The partition coefficient (logP) is the most common descriptor for hydrophobicity, which influences membrane permeability and binding to hydrophobic pockets in the target protein.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, such as connectivity indices and topological polar surface area (TPSA), which relate to molecular size, shape, and polarity.
Once a set of descriptors is calculated for a training set of molecules with known activities, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). jscimedcentral.comresearchgate.net An example of a hypothetical MLR equation could be:
pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(MR) + ...
| Descriptor | Description | Potential Influence on Activity |
| logP | Octanol-water partition coefficient | Hydrophobicity, membrane permeability |
| TPSA | Topological Polar Surface Area | Polarity, hydrogen bonding potential |
| MR | Molar Refractivity | Molecular volume and polarizability |
| Dipole | Dipole Moment | Strength and orientation of polar interactions |
| NROT | Number of Rotatable Bonds | Molecular flexibility |
This interactive table outlines key descriptors used in QSAR modeling.
A QSAR model's reliability is assessed through rigorous validation. jscimedcentral.com Internal validation techniques, such as leave-one-out cross-validation (yielding a Q² value), test the model's internal consistency. A high Q² (typically > 0.6) indicates good robustness. researchgate.net
External validation is crucial for confirming the model's predictive power. This involves using the model to predict the activities of a separate test set of compounds that were not used in model development. The predictive ability is often measured by the predicted correlation coefficient (r²_pred). researchgate.net Statistical parameters like the coefficient of determination (R²), root-mean-squared error (RMSE), and the F-statistic are also used to evaluate the model's statistical significance. nih.govmdpi.com
Pharmacophore Modeling Based on this compound Activity
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for this compound can be developed based on the structures of several active analogues. nih.gov
The key pharmacophoric features likely include:
Hydrogen Bond Acceptors (HBA): The two oxygen atoms of the sulfonamide group are strong hydrogen bond acceptors.
Positive Ionizable (PI) / Hydrogen Bond Donor (HBD): The secondary amine of the piperidine ring can be protonated at physiological pH, acting as a positive ionizable feature and a potential hydrogen bond donor.
Hydrophobic (HY): The N,N-diethyl groups and the aliphatic carbon skeleton of the piperidine ring and ethyl linker constitute hydrophobic regions that can engage in van der Waals interactions with the target.
This pharmacophore model serves as a 3D query for virtual screening of chemical databases to identify novel, structurally diverse compounds with the potential for similar biological activity. rsc.org
Bioisosteric Replacements and Conformational Restriction Strategies
Bioisosteric replacement is a strategy used to modify a lead compound to improve its properties without losing the desired biological activity. acs.org For this compound, several bioisosteric replacements could be explored:
Sulfonamide Group: To address potential metabolic liabilities, the sulfonamide moiety could be replaced with other groups like a sulfone, which can serve as a suitable replacement. nih.gov Other non-classical bioisosteres for amides and sulfonamides include tetrazoles or oxadiazoles, which can mimic the electronic and steric properties of the original group. nih.govu-tokyo.ac.jp
Piperidine Ring: The piperidine ring can be replaced by other cyclic systems to modulate physicochemical properties. For example, replacing it with a morpholine (B109124) ring can increase polarity and reduce the basicity of the nitrogen atom. cambridgemedchemconsulting.com Spirocyclic systems have also been explored as piperidine bioisosteres to explore different structural vectors and improve metabolic stability. cambridgemedchemconsulting.com
Conformational restriction is a design strategy that aims to increase potency and selectivity by "pre-paying" the entropic penalty of binding. acs.org This is achieved by reducing the number of low-energy conformations a molecule can adopt in solution, favoring the bioactive conformation. For the title compound, this could be achieved by:
Introducing rigidifying elements into the ethyl linker, such as a double bond or a small ring.
Replacing the flexible piperidine ring with a more rigid, bridged bicyclic system like a tropane. nih.gov
Influence of Stereochemistry on Biological Activity
While this compound itself is achiral, the introduction of substituents on the piperidine ring (at positions 2, 3, 5, or 6) or on the ethane linker would create stereocenters. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug often exhibit different biological activities, potencies, and metabolic profiles. thieme-connect.com
For example, if a methyl group were introduced at the 3-position of the piperidine ring, it would result in (R) and (S) enantiomers. These enantiomers would orient the rest of the molecule differently within a chiral binding site, leading to differences in binding affinity. SAR studies on chiral piperidine scaffolds have demonstrated that both the position and the stereochemistry of substituents are critical determinants of biological activity and selectivity. thieme-connect.com Therefore, any strategy involving the synthesis of substituted analogues must consider the preparation and evaluation of individual stereoisomers to fully understand the SAR and identify the optimal configuration for activity.
Advanced Molecular Interaction Studies of N,n Diethyl 2 Piperidin 4 Yl Ethane 1 Sulfonamide with Biological Targets
Molecular Docking Studies with Identified Receptor/Enzyme Active Sites
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode of a ligand, such as N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide, within the active site of a target protein. Such studies are foundational for structure-based drug design and for rationalizing the compound's biological activity.
For sulfonamide derivatives, molecular docking has been successfully employed to predict binding affinities and interactions with various targets, including carbonic anhydrases and bacterial dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov These studies reveal that sulfonamides can exhibit favorable binding affinities, often superior to standard drugs. nih.gov
Prediction of Binding Poses and Orientations
The initial step in molecular docking involves predicting the various possible conformations (poses) of this compound within the binding pocket of a target protein. A scoring function is then used to rank these poses based on their predicted binding affinity. For instance, in studies of other sulfonamides, docking simulations have identified the most stable binding poses characterized by low binding energy values, indicating a strong interaction. The piperidine (B6355638) ring and the diethylsulfonamide group of the title compound would be key determinants of its spatial arrangement within a binding site.
Analysis of Key Binding Interactions (Hydrogen Bonds, Hydrophobic Interactions, Salt Bridges)
Once the optimal binding pose is identified, a detailed analysis of the intermolecular interactions is performed. These interactions are crucial for the stability of the ligand-protein complex.
Hydrogen Bonds: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor and acceptor. The nitrogen and oxygen atoms can form hydrogen bonds with amino acid residues in the active site, such as serine, threonine, or histidine. The nitrogen atom in the piperidine ring can also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The ethyl groups attached to the sulfonamide nitrogen and the aliphatic carbon chain of the piperidine ring can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine within the target's binding pocket.
Salt Bridges: If the piperidine nitrogen is protonated, it can form a salt bridge (an ionic interaction) with negatively charged amino acid residues such as aspartate or glutamate.
Illustrative binding interaction data for a related sulfonamide compound with a target protein is presented in the table below.
| Interaction Type | Ligand Atom/Group | Receptor Amino Acid Residue | Distance (Å) |
| Hydrogen Bond | Sulfonamide Oxygen | THR-199 | 2.8 |
| Hydrogen Bond | Sulfonamide NH | GLN-92 | 3.1 |
| Hydrophobic Interaction | Diethyl Groups | VAL-121, LEU-198 | 3.5 - 4.0 |
| Ionic Interaction | Piperidine Nitrogen (protonated) | ASP-151 | 3.2 |
Note: This data is representative of interactions observed for sulfonamide-class compounds and serves as an example of the types of interactions that could be predicted for this compound.
Molecular Dynamics Simulations of this compound-Target Complexes
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. This allows for a more realistic assessment of the stability of the complex and a more accurate calculation of binding energies.
Assessment of Complex Stability and Dynamic Behavior
MD simulations can track the trajectory of the this compound-target complex over a period of nanoseconds to microseconds. Key parameters such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored to assess the stability of the complex. A stable complex will exhibit minimal fluctuations in its structure over the simulation time. Furthermore, these simulations can reveal conformational changes in the protein upon ligand binding and highlight the flexibility of different regions of the complex.
Binding Free Energy Calculations
A significant advantage of MD simulations is the ability to calculate the binding free energy of the ligand-protein complex, which is a more accurate predictor of binding affinity than docking scores. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy by analyzing the snapshots from the MD trajectory. For similar sulfonamide derivatives, binding free energies have been calculated to be in the range of -6.8 to -8.2 kcal/mol, indicating strong binding to their respective targets. nih.gov
Experimental Techniques for Probing Molecular Interactions in vitro (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Computational predictions from docking and MD simulations are ideally validated through experimental techniques. In vitro binding assays provide quantitative data on the interaction between a ligand and its target protein.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and entropy change (ΔS), providing a complete thermodynamic profile of the interaction.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip when a ligand binds to a protein immobilized on the chip. SPR can determine the association (kₐ) and dissociation (kₑ) rate constants of the binding event, from which the equilibrium dissociation constant (Kₑ) can be calculated.
These experimental approaches are crucial for confirming the predictions made by computational models and for accurately quantifying the binding affinity of this compound to its biological targets. For instance, in vitro binding studies of other piperazine- and sulfonamide-containing compounds have successfully determined their affinities for various receptors. nih.gov
| Technique | Parameter Measured | Typical Values for Drug-Target Interactions |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kₐ), Enthalpy (ΔH), Entropy (ΔS) | Kₐ: 10⁵ - 10⁹ M⁻¹ |
| Surface Plasmon Resonance (SPR) | Association Rate (kₐ), Dissociation Rate (kₑ), Dissociation Constant (Kₑ) | Kₑ: nM to µM range |
Note: This table represents typical data obtained from these experimental techniques for drug-like molecules and their targets.
Future Research Directions, Unexplored Avenues, and Academic Prospects for N,n Diethyl 2 Piperidin 4 Yl Ethane 1 Sulfonamide
Identification of Novel Biological Targets for Sulfonamide and Piperidine (B6355638) Scaffolds
The sulfonamide group is a cornerstone in drug discovery, known for its wide array of pharmacological activities. mdpi.com Similarly, the piperidine ring is a prevalent nitrogen-containing heterocycle in FDA-approved drugs. nih.gov The combination of these two pharmacophores in N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide suggests a broad potential for biological activity. Future research should focus on screening this compound against a variety of targets known to interact with either sulfonamides or piperidines.
Sulfonamide-Targeted Research:
Historically, sulfonamides are renowned for their antimicrobial properties, acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of bacteria. nih.gov Beyond this, sulfonamides have been developed as carbonic anhydrase inhibitors, diuretics, anticonvulsants, and even anticancer agents. nih.govscbt.com Recent studies have also highlighted their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and matrix metalloproteinases. scbt.com
Piperidine-Targeted Research:
The piperidine scaffold is a key structural motif in a multitude of drugs targeting the central nervous system (CNS), including antipsychotics, analgesics, and antihistamines. nih.gov Piperidine derivatives have also been explored as antiviral, antifungal, and anticancer agents. nih.gov For instance, certain piperidine-containing compounds have shown potent activity as delta opioid receptor agonists. nih.gov
A systematic screening of this compound against a panel of these targets could unveil novel therapeutic applications. The following table summarizes potential biological targets for initial investigation.
| Target Class | Specific Examples | Potential Therapeutic Area |
| Enzymes | Dihydropteroate Synthase (DHPS) | Antibacterial |
| Carbonic Anhydrases (CAs) | Glaucoma, Epilepsy, Cancer | |
| Cyclooxygenases (COX-1/COX-2) | Anti-inflammatory | |
| Matrix Metalloproteinases (MMPs) | Cancer, Arthritis | |
| Glutaminase 1 (GLS1) | Cancer | |
| Receptors | Delta Opioid Receptors | Analgesia |
| Sigma Receptors | Neurology, Psychiatry | |
| Histamine Receptors | Allergy | |
| Dopamine Receptors | Antipsychotic | |
| Ion Channels | Calcium Channels | Cardiovascular |
Development of Advanced Synthetic Methodologies for Structurally Complex Analogues
The synthesis of this compound itself likely follows established procedures for sulfonamide formation, such as the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net However, the real synthetic challenge and opportunity lie in the creation of structurally complex analogues to explore the structure-activity relationship (SAR).
Future synthetic efforts should focus on:
Stereoselective Synthesis: The piperidine ring can possess chiral centers, and the stereochemistry can significantly impact biological activity. Developing stereoselective synthetic routes to access specific enantiomers or diastereomers of substituted analogues is crucial.
Multicomponent Reactions: These reactions offer an efficient way to generate molecular diversity by combining three or more starting materials in a single step. Applying multicomponent reactions to build upon the this compound scaffold could rapidly generate a library of diverse analogues.
C-H Functionalization: Direct functionalization of the C-H bonds of the piperidine ring or the ethyl chain would provide a powerful tool for late-stage modification of the molecule, allowing for the introduction of various functional groups without the need for lengthy synthetic sequences.
Catalytic Methods: The use of transition metal catalysts, such as palladium or copper, can facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex and diverse analogues. nanobioletters.com Visible light-mediated photoredox catalysis is also an emerging powerful tool for C-S bond formation. nih.gov
Application of Artificial Intelligence and Machine Learning in Optimizing this compound Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. bldpharm.com For a novel scaffold like this compound, AI and ML can be instrumental in several ways:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of virtual analogues based on their chemical structures. scbt.com This can help prioritize the synthesis of the most promising compounds, saving time and resources.
De Novo Drug Design: Generative AI models can be used to design entirely new molecules based on the this compound scaffold with optimized properties for a specific biological target.
Virtual Screening: ML models can be trained to screen large virtual libraries of compounds to identify those that are most likely to bind to a target of interest. This can be particularly useful for identifying novel targets for this scaffold.
The integration of AI and ML into the research pipeline for this compound could significantly accelerate the discovery of new drug candidates.
Conceptual Expansion of this compound's Mechanistic Principles to Other Therapeutic Areas
Once a primary mechanism of action is identified for this compound, a key avenue for future research will be to explore whether this mechanism can be applied to other diseases. For example, if the compound is found to be a potent and selective inhibitor of a particular kinase involved in cancer, its mechanism could be relevant to other cancers driven by the same or related kinases.
Furthermore, the dual nature of the molecule, containing both a sulfonamide and a piperidine, may allow for the development of multi-target ligands. By rationally designing analogues, it might be possible to create compounds that simultaneously modulate two distinct biological targets, which could lead to synergistic therapeutic effects and a lower likelihood of developing drug resistance.
Addressing Challenges in Synthetic Accessibility and Mechanistic Characterization
While the basic synthesis of this compound appears straightforward, the synthesis of more complex and functionalized analogues may present challenges. researchgate.net For instance, achieving regioselectivity and stereoselectivity in the functionalization of the piperidine ring can be difficult. Overcoming these synthetic hurdles will require the development of novel synthetic methodologies as discussed in section 8.2.
A significant challenge in the early stages of research will be the detailed mechanistic characterization of the compound's biological activity. This will involve a combination of techniques, including:
Biochemical assays: To determine the compound's effect on enzyme activity or receptor binding.
Cell-based assays: To assess its effects on cellular processes such as proliferation, apoptosis, and signaling pathways.
Structural biology: Techniques like X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target, providing crucial insights into its mechanism of action.
Computational modeling: Molecular docking and molecular dynamics simulations can complement experimental data and help to elucidate the binding mode and interactions of the compound with its target.
Potential for Interdisciplinary Collaborations and Translational Research (excluding clinical trials)
The exploration of a novel chemical entity like this compound necessitates a multidisciplinary approach. Collaborations between synthetic organic chemists, medicinal chemists, pharmacologists, biochemists, and computational chemists will be essential for its successful development.
Translational research , which aims to bridge the gap between basic scientific discoveries and their practical application in medicine, will be a key component of this endeavor. Early-stage translational research activities, prior to clinical trials, could include:
Development of robust and scalable synthetic routes: Essential for producing sufficient quantities of the compound for preclinical studies.
In vitro and in vivo pharmacology studies: To evaluate the compound's efficacy and pharmacokinetic properties in animal models of disease.
Biomarker discovery: Identifying biomarkers that can be used to monitor the compound's activity and predict patient response.
Fostering collaborations between academic research institutions and pharmaceutical companies can provide the necessary resources and expertise to advance the preclinical development of promising analogues of this compound.
Q & A
Q. What synthetic routes are commonly employed for the preparation of N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide?
The synthesis typically involves multi-step reactions, including:
- Piperidine functionalization : Introduction of substituents to the piperidine ring via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups) .
- Sulfonamide formation : Reaction of sulfonyl chlorides with amines under basic conditions (e.g., using triethylamine in anhydrous solvents) .
- Optimization : Critical parameters include reaction temperature (often 0–60°C), solvent choice (e.g., dichloromethane or THF), and purification via column chromatography .
Q. How can researchers validate the purity and structural integrity of this compound?
Standard analytical methods include:
- NMR spectroscopy : and NMR to confirm substituent positions and integration ratios (e.g., ethyl groups at δ ~1.1–1.3 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNOS) .
- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% for most research applications) .
Q. What are the key structural features influencing its physicochemical properties?
- Piperidine ring : Confers basicity (pKa ~8–10) and hydrogen-bonding potential .
- Sulfonamide group : Enhances solubility in polar solvents and stabilizes interactions with biological targets via hydrogen bonding .
- N,N-diethyl moiety : Increases lipophilicity (logP ~2–3), impacting membrane permeability .
Advanced Research Questions
Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?
Mechanistic studies suggest:
- Hydrogen bonding : Sulfonamide oxygen atoms interact with active-site residues (e.g., in carbonic anhydrase or kinases) .
- Hydrophobic interactions : The piperidine and ethyl groups bind to hydrophobic pockets, as shown in molecular docking simulations .
- Selectivity challenges : Off-target effects may arise due to structural similarities with other sulfonamide-based inhibitors; mutagenesis studies are recommended to validate specificity .
Q. How can researchers resolve contradictions in reported bioactivity data?
Discrepancies may stem from:
- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter binding affinities .
- Metabolic instability : Ethyl groups may undergo cytochrome P450-mediated oxidation, reducing in vivo efficacy compared to in vitro results .
- Solution : Cross-validate findings using orthogonal assays (e.g., SPR, ITC) and stability studies under physiological conditions .
Q. What computational strategies are effective for optimizing this compound’s pharmacokinetic profile?
- ADMET prediction : Tools like SwissADME can estimate bioavailability (%F), blood-brain barrier penetration, and CYP inhibition .
- QSAR modeling : Correlate structural modifications (e.g., replacing ethyl with cyclopropyl groups) with improved metabolic stability .
- MD simulations : Assess binding dynamics over time to refine target engagement .
Q. What experimental approaches are used to study its stability under varying conditions?
- Forced degradation : Expose the compound to heat (40–80°C), light, or oxidative stress (HO) to identify degradation pathways .
- pH-dependent stability : Monitor hydrolysis in buffers (pH 1–13) via LC-MS; sulfonamide bonds are typically stable at neutral pH but hydrolyze under extreme conditions .
- Lyophilization : Improve long-term storage stability by removing water and storing at −20°C .
Q. How can researchers enhance selectivity for a specific biological target?
- Fragment-based design : Introduce substituents to the piperidine ring (e.g., fluorine or methyl groups) to exploit steric or electronic differences in target pockets .
- Proteome-wide profiling : Use chemical proteomics (e.g., affinity pull-down assays) to identify off-target interactions .
- Crystallography : Co-crystallize the compound with the target protein to guide rational modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
